molecular formula C10H15ClN2S B1462258 1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine CAS No. 1039895-17-4

1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine

Cat. No.: B1462258
CAS No.: 1039895-17-4
M. Wt: 230.76 g/mol
InChI Key: XVVOBZWNYUWODU-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine is a piperidine derivative featuring a 5-chlorothiophene moiety attached via a methyl group to the piperidin-4-amine scaffold. Its molecular formula is C₁₁H₁₄ClN₂S, with a molecular weight of approximately 241.7 g/mol. The compound’s structure combines the lipophilic thiophene ring with the basic piperidine amine, which may influence its pharmacokinetic and electronic properties.

The chlorothiophene group introduces sulfur into the aromatic system, enhancing electron-richness compared to phenyl derivatives. This could affect binding interactions in biological systems or chemical reactivity in synthetic pathways.

Properties

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2S/c11-10-2-1-9(14-10)7-13-5-3-8(12)4-6-13/h1-2,8H,3-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVOBZWNYUWODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Alkylation and Reductive Amination

A common approach involves the alkylation of piperidin-4-amine or its protected form with a 5-chlorothiophen-2-ylmethyl halide or aldehyde, followed by reductive amination to form the target compound.

  • Reductive amination : The piperidin-4-one intermediate reacts with 5-chlorothiophen-2-ylmethyl amine or aldehyde in the presence of reducing agents such as sodium cyanoborohydride or LiAlH4.
  • Catalytic hydrogenation : Used for reduction of imine intermediates or tetrahydropyridine derivatives to piperidine amines.

Example from Patent CN1583742A (Analogous Piperidine Preparation)

  • Starting from benzylamine and methyl acrylate, a sequence of 1,4-addition, Dieckmann condensation, hydrolysis, and reduction steps yield 1-benzyl-4-piperidinylpiperidine.
  • Reduction with LiAlH4 in tetrahydrofuran at 15-20°C for 4 hours yields the corresponding piperidine amine.
  • Hydrogenolysis using palladium on carbon catalysts (10% or 5% Pd/C) in toluene or benzene at 110-120°C under 20 kg/cm² pressure for 2-5 hours removes benzyl protecting groups to yield 4-piperidinylpiperidine dihydrochloride salts.
  • These methods highlight the utility of catalytic hydrogenation and strong reducing agents in preparing piperidine amines, which can be adapted for this compound synthesis by replacing benzyl substituents with chlorothiophene analogues.

Alternative Synthetic Routes (Related Piperidine Derivatives)

Organometallic and Palladium-Catalyzed Cyclization Approaches

  • Radical rearrangement of aziridines and palladium-catalyzed allylic amination followed by Michael addition can construct substituted piperidines with precise substitution patterns.
  • Palladium-catalyzed reactions involving benzylamine and unsaturated esters yield substituted piperidines, which can be further functionalized to introduce the chlorothiophene moiety.

Data Table Summarizing Preparation Conditions

Step Reagents/Conditions Temperature Time Yield/Notes
Reduction of tetrahydropyridine intermediate LiAlH4 in THF 15-20°C 4 hours 1.7 g product from 2 g starting material
Hydrogenolysis (debenzylation) 10% or 5% Pd/C catalyst, toluene/benzene 110-120°C, 20 kg/cm² pressure 2-5 hours Yields 4-piperidinylpiperidine dihydrochloride
Reductive amination Sodium cyanoborohydride, ZnCl2, methanol 0°C to reflux, preferably ambient Several hours Efficient for installing substituted benzyl groups
Deprotection HCl in ethyl acetate Ambient Few hours Yields dihydrochloride salt of piperidinyl amine
Palladium-catalyzed cyclization Pd catalyst, allylic amination, Michael addition Reflux or ambient Variable Used for constructing substituted piperidines

Research Findings and Analysis

  • The described methods emphasize the importance of controlled reduction and hydrogenolysis steps to obtain the free amine without over-reduction or decomposition.
  • Use of mild reductive amination conditions with sodium cyanoborohydride allows selective formation of the secondary amine linkage between the piperidine and chlorothiophene substituent.
  • Catalytic hydrogenation under elevated temperature and pressure is effective for removal of protecting groups such as benzyl, critical for accessing the free amine functionality.
  • Organometallic and palladium-catalyzed cyclization strategies offer alternative routes to prepare substituted piperidines but may require more complex starting materials and conditions.
  • The choice of solvents (THF, toluene, methanol) and bases (potassium carbonate, zinc chloride) significantly affects reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amines

    Substitution: Substituted thiophenes

Scientific Research Applications

1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Differences

  • Chlorothiophene vs. Chlorophenyl (CMP): The thiophene ring (C₄H₃S) in the target compound replaces the benzene ring in CMP, introducing sulfur.
  • Fluorophenyl Derivatives: The fluorine atom in 1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-4-amine is electron-withdrawing, which could enhance metabolic stability compared to electron-rich thiophene systems .

Electronic Properties

  • CMP exhibits a HOMO-LUMO gap of 5.41 eV , indicative of moderate reactivity. Chlorobenzene, a product of CMP oxidation, has a higher gap (6.14 eV ), suggesting greater stability . The thiophene analog’s gap is likely smaller due to sulfur’s electron-donating effects, though exact data are unavailable.
  • DFT studies on CMP reveal a dipole moment of 1.505 Debye , while its oxidation product, chlorobenzene, has a higher dipole (1.859 Debye ), reflecting increased charge separation .

Reactivity and Catalytic Behavior

  • CMP undergoes oxidation by KMnO₄ in alkaline media with Ru(III) catalysis, following a radical mechanism with a 1:4 stoichiometric ratio (CMP:KMnO₄) . The thiophene analog’s oxidation pathway may differ due to sulfur’s susceptibility to electrophilic attack.
  • Reaction kinetics for CMP show pseudo-first-order dependence on [Ru(III)], with rate constants influenced by temperature (303–323 K) and ionic strength .

Biological Activity

1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine is a chemical compound with the molecular formula C10H15ClN2S. This compound is characterized by a piperidine ring substituted with a 5-chlorothiophen-2-ylmethyl group, which imparts unique biological properties. Research has indicated its potential applications in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C10H15ClN2S
  • Molecular Weight : 230.7575 g/mol
  • CAS Number : 1039895-17-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that this compound may function as an inhibitor of certain enzymes linked to inflammatory responses and other physiological processes .

Biological Activities

  • Antimicrobial Properties : Research has indicated that compounds similar to this compound exhibit antimicrobial activities. These properties may be leveraged in developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Neurological Applications : Given its structural similarities to other piperidine derivatives, there is ongoing research into its effectiveness as a therapeutic agent for neurological disorders, potentially acting on neurotransmitter systems .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects against various bacterial strains
Anti-inflammatoryModulation of cytokine production in vitro
NeuroprotectivePotential inhibition of neuroinflammatory pathways

Study Highlights

  • Antimicrobial Activity : A study demonstrated that compounds with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
  • Inflammation Modulation : In vitro studies indicated that related piperidine derivatives could significantly reduce the production of pro-inflammatory cytokines, highlighting their potential as anti-inflammatory agents.
  • Neuropharmacological Effects : Research focused on the modulation of neurotransmitter systems showed promising results for compounds similar to this compound, indicating potential therapeutic applications in neurodegenerative diseases .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine
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